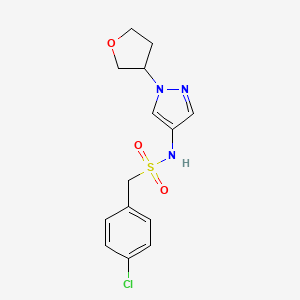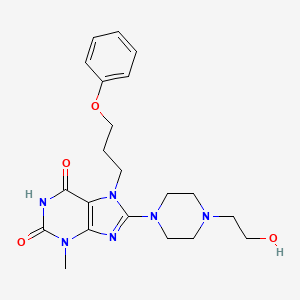![molecular formula C11H23NO2 B2717652 tert-Butyl 3-[(2-methylpropyl)amino]propanoate CAS No. 175071-95-1](/img/structure/B2717652.png)
tert-Butyl 3-[(2-methylpropyl)amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl 3-[(2-methylpropyl)amino]propanoate” is a synthetic organic compound. It is also known as β-Alanine, N-(2-methylpropyl)-, 1,1-dimethylethyl ester . The molecular formula of this compound is C11H23NO2 and it has a molecular weight of 201.31 .
Synthesis Analysis
The synthesis of tert-butyl compounds, including this compound, often involves the use of tert-butanol as a starting material . The process typically involves the use of anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H23NO2/c1-10(2,3)14-9(13)5-7-12(4)8-6-11/h5-8,11H2,1-4H3 . This code provides a unique identifier for the molecular structure of the compound.Aplicaciones Científicas De Investigación
Three-Phase Partitioning in Bioseparation Processes
Three-phase partitioning (TPP) is a nonchromatographic bioseparation technology gaining attention for its efficiency in separating and purifying bioactive molecules from natural sources. This process is applicable in food, cosmetics, and medicine. TPP's versatility and efficiency in separating proteins, enzymes, plant oils, polysaccharides, and small molecule organic compounds make it an attractive option for rapid, green, and economical bioseparation. The review by Yan et al. (2018) emphasizes TPP's potential and future development directions, underscoring its significant applications in producing and separating various bioactive molecules intensively applied in food and medical fields Yan et al., 2018.
Flavor Production in Foods
Branched aldehydes, including 2-methyl propanal and 2- and 3-methyl butanal, are critical flavor compounds in many food products. The production and degradation pathways of these aldehydes from amino acids significantly influence food flavor, especially in fermented and heat-treated products. The review by Smit, Engels, and Smit (2009) highlights the metabolic conversions, microbial, and food composition aspects that affect these aldehydes' formation, with a particular focus on 3-methyl butanal Smit, Engels, & Smit, 2009.
Environmental Science and Toxicity
The environmental occurrence, fate, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been extensively studied. These compounds, detected in various environmental matrices and human tissues, pose potential health risks due to their toxicity profiles. The review by Liu and Mabury (2020) provides a comprehensive overview of SPAs' environmental behavior and their implications for human health Liu & Mabury, 2020.
Biodegradation and Environmental Fate
The biodegradation and environmental fate of compounds like ethyl tert-butyl ether (ETBE) in soil and groundwater have been thoroughly reviewed. Microorganisms capable of degrading ETBE under aerobic conditions through various metabolic pathways have been identified, offering insights into the potential for bioaugmentation and biostimulation strategies for ETBE degradation in contaminated sites Thornton et al., 2020.
Chemical Recycling of Polymers
The chemical recycling of poly(ethylene terephthalate) (PET) from post-consumer sources through processes like hydrolysis and glycolysis has been explored to recover pure monomers or produce value-added materials. These recycling techniques offer a pathway to conserve raw materials and energy while addressing the solid waste problem associated with PET products Karayannidis & Achilias, 2007.
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 3-(2-methylpropylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-9(2)8-12-7-6-10(13)14-11(3,4)5/h9,12H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPMFXIYPBJPLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,4-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2717573.png)

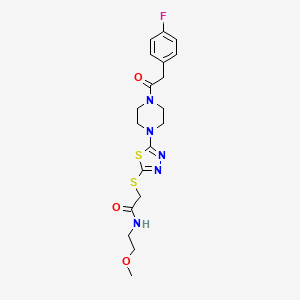
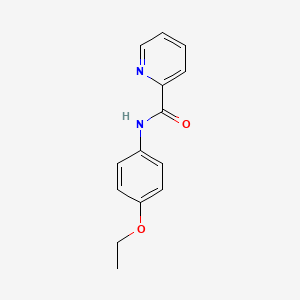


![1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2717584.png)
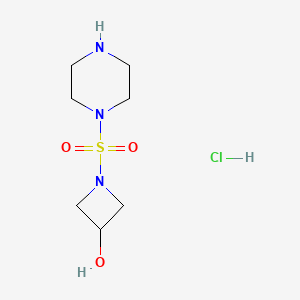

![N-(4-fluorobenzyl)-2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2717587.png)

